molecular formula C11H13IO B12961944 4-(4-Iodophenyl)tetrahydro-2H-pyran

4-(4-Iodophenyl)tetrahydro-2H-pyran

Cat. No.: B12961944
M. Wt: 288.12 g/mol
InChI Key: ZLXQTMCEHHDMIN-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C₁₁H₁₃IO and a molecular weight of 288.1247 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a tetrahydropyran ring. It is primarily used in research settings and has various applications in synthetic chemistry and potentially in medicinal chemistry.

Preparation Methods

The synthesis of 4-(4-Iodophenyl)tetrahydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of 4-(methanesulfonyloxymethyl)tetrahydropyran with sodium iodide in acetone under reflux conditions . This method ensures the efficient introduction of the iodine atom into the phenyl ring, resulting in the desired product.

Chemical Reactions Analysis

4-(4-Iodophenyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The tetrahydropyran ring can be oxidized to form corresponding lactones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present in the molecule.

Common reagents used in these reactions include sodium iodide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Iodophenyl)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodinated compounds with biological molecules.

    Industry: Its applications in industry are limited, but it can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Iodophenyl)tetrahydro-2H-pyran is not well-documented, but it is likely to interact with molecular targets through its iodophenyl group. This group can participate in various interactions, such as halogen bonding, which can influence the compound’s biological activity. The tetrahydropyran ring may also play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

4-(4-Iodophenyl)tetrahydro-2H-pyran can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodophenyl group, which can be leveraged in various synthetic and research applications.

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

4-(4-iodophenyl)oxane

InChI

InChI=1S/C11H13IO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2

InChI Key

ZLXQTMCEHHDMIN-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)I

Origin of Product

United States

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